1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine is a chemical compound characterized by its structural formula . This compound features a piperazine ring that is substituted with a sec-butyl group and a chloromethylsulfonyl moiety. Its synthesis and potential applications have garnered interest in organic chemistry and medicinal research, particularly due to its unique functional groups which may influence biological activity .
This compound falls under the category of piperazine derivatives, which are known for their diverse biological activities. It is classified as an organic compound containing nitrogen, sulfur, and chlorine. The IUPAC name for this compound is 1-butan-2-yl-4-(chloromethylsulfonyl)piperazine, indicating its structural components and substituents .
The synthesis of 1-(sec-butyl)-4-((chloromethyl)sulfonyl)piperazine typically involves two main steps:
The reaction can be summarized as follows:
This method is commonly employed in research laboratories, although industrial-scale production methods have not been extensively documented .
The molecular structure of 1-(sec-butyl)-4-((chloromethyl)sulfonyl)piperazine consists of a piperazine ring with a sec-butyl group and a sulfonyl chloride substituent. The relevant structural data are as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 254.78 g/mol |
IUPAC Name | 1-butan-2-yl-4-(chloromethylsulfonyl)piperazine |
InChI Key | NUFAIYOUTAINBN-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)N1CCN(CC1)S(=O)(=O)CCl |
The presence of the chloromethyl and sulfonyl groups suggests potential reactivity that can be exploited in further chemical transformations .
1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the generation of a variety of derivatives .
The mechanism of action for 1-(sec-butyl)-4-((chloromethyl)sulfonyl)piperazine is not fully elucidated but is believed to involve interactions with specific biological targets at the cellular level. This may include modulation of enzyme activity or interference with cellular pathways, making it a subject of interest in medicinal chemistry .
The physical properties of 1-(sec-butyl)-4-((chloromethyl)sulfonyl)piperazine include:
Chemical properties include its reactivity profile, particularly the susceptibility of the chloromethyl group to nucleophilic attack, which can be leveraged in synthetic applications .
1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine has several potential applications:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5